N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide
Description
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide is a benzothiazole-derived compound featuring a dimethylsulfamoyl moiety at the 6-position of the benzothiazole ring and a methanesulfonyl-substituted benzamide group at the 2-position. The dimethylsulfamoyl group is a potent directing group for metal-catalyzed C–H bond functionalization reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S3/c1-20(2)28(24,25)13-7-8-14-15(10-13)26-17(18-14)19-16(21)11-5-4-6-12(9-11)27(3,22)23/h4-10H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPERLOIBIYWNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Ethylsulfonyl vs. Methanesulfonyl Substituents
Ethylsulfonyl Analog :
- Name : N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(ethylsulfonyl)benzamide
- Molecular Formula : C₁₈H₁₉N₃O₅S₃
- Molecular Weight : 453.546 g/mol
- Key Difference : The ethylsulfonyl group introduces greater steric bulk and lipophilicity compared to the methanesulfonyl group in the target compound. This may reduce aqueous solubility but enhance membrane permeability.
Target Compound :
- Name : N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide
- Inferred Molecular Formula : C₁₇H₁₇N₃O₅S₃
- Inferred Molecular Weight : ~439.5 g/mol (calculated by subtracting CH₂ from the ethyl analog)
- Impact : The smaller methanesulfonyl group likely improves solubility and metabolic stability relative to the ethylsulfonyl analog.
Fluorinated Benzamide Derivatives
- However, the absence of a sulfonyl group reduces polarity compared to the target compound.
2,6-Difluorobenzamide Analog :
Comparison with Sulfamoyl-Containing Heterocycles
- Sulfamoyl Acetamide Derivative: Name: 2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide Molecular Formula: C₁₃H₁₂N₆O₄S₃ Molecular Weight: 436.47 g/mol Biological Activity: Exhibits moderate inhibition of carbonic anhydrase isoforms CA II and XII, highlighting the role of sulfamoyl groups in enzyme interaction .
Biological Activity
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- Benzothiazole ring : Known for its pharmacological properties.
- Dimethylsulfamoyl group : Enhances solubility and bioactivity.
- Methanesulfonylbenzamide moiety : Contributes to its chemical reactivity.
The molecular formula is C14H16N2O4S2, with a molecular weight of approximately 344.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory processes.
- Receptor modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and apoptosis.
Biological Activity Overview
Recent studies have shown that benzothiazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves inducing apoptosis and inhibiting cell migration.
- Anti-inflammatory Effects : this compound has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models.
Summary of Biological Activities
| Activity Type | Target Cell Lines | Effect Observed |
|---|---|---|
| Anticancer | A431, A549 | Inhibition of proliferation and migration |
| Anti-inflammatory | RAW264.7 (mouse macrophages) | Decrease in IL-6 and TNF-α levels |
| Apoptosis induction | A431, A549 | Increased apoptosis rates |
Case Studies and Research Findings
A notable study synthesized a series of benzothiazole derivatives, including this compound. The findings highlighted:
- Cytotoxicity Assays : The compound exhibited IC50 values indicating potent inhibition of cell proliferation in A431 and A549 cells.
- Flow Cytometry Analysis : Results confirmed that the compound induced significant apoptosis in treated cells.
- Western Blot Analysis : Demonstrated the inhibition of key signaling pathways (AKT and ERK) involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
